N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring two fused heterocyclic systems: a thieno[3,4-c]pyrazole ring substituted with a methyl group at position 2 and a cyclohepta[c]pyridazinone moiety linked via an acetamide bridge. Its crystallographic analysis likely employs tools like SHELXL for refinement, given its prevalence in small-molecule structural studies .
Properties
Molecular Formula |
C17H21N5O2S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C17H21N5O2S/c1-21-17(12-9-25-10-14(12)19-21)18-15(23)8-22-16(24)7-11-5-3-2-4-6-13(11)20-22/h7H,2-6,8-10H2,1H3,(H,18,23) |
InChI Key |
FMWNRZIOZPTFON-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CSCC2=N1)NC(=O)CN3C(=O)C=C4CCCCCC4=N3 |
Origin of Product |
United States |
Biological Activity
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex compound featuring thieno and pyridazine moieties. This structure is associated with a range of biological activities due to its unique pharmacophoric elements. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 362.47 g/mol. Its structure includes multiple heterocyclic rings that contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N6O2S |
| Molecular Weight | 362.47 g/mol |
| Structural Features | Thieno[3,4-c]pyrazole and cycloheptapyridazine moieties |
Biological Activities
Research indicates that compounds with thieno and pyridazine structures exhibit significant pharmacological properties. The following activities have been documented for similar compounds:
- Antioxidant Activity : Thieno[3,4-c]pyrazole derivatives have shown potential as antioxidants. Studies involving thieno[2,3-c]pyrazole compounds demonstrated protective effects against oxidative stress in erythrocytes of fish exposed to toxic substances like 4-nonylphenol .
- Anticancer Properties : Some derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, thienopyrazole compounds have been tested against lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells using the MTT assay to assess cell viability .
- Anti-inflammatory Effects : Compounds in this class have been reported to inhibit cyclooxygenase (COX) enzymes, suggesting potential use in treating inflammatory conditions .
- Antimicrobial Activity : Similar structures have exhibited antimicrobial properties against various pathogens, indicating their potential as broad-spectrum antimicrobial agents .
Case Study 1: Antioxidant Activity
In a study assessing the antioxidant capacity of synthesized thieno[2,3-c]pyrazole compounds on Clarias gariepinus erythrocytes, significant reductions in cellular malformations were observed when treated with these compounds compared to controls exposed to toxins alone.
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| 4-Nonylphenol + Thieno Compound | 12 ± 1.03 |
This data indicates the protective role of thieno compounds against oxidative damage.
Case Study 2: Anticancer Activity
A series of thienopyrazole derivatives were evaluated for their cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives had higher selectivity indices compared to known anticancer drugs like celecoxib.
Scientific Research Applications
Biological Activities
Research indicates that compounds with thieno and pyridazine structures often exhibit significant biological activities. Preliminary studies suggest that N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide may have applications in:
- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth through various mechanisms.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
- Analgesic Properties : Potential use as an analgesic based on structural similarities to known pain-relieving agents.
Synthetic Routes
The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:
- Condensation Reactions : Combining thieno and pyridazine derivatives to form the core structure.
- Functional Group Modifications : Altering functional groups to enhance biological activity or solubility.
Case Study 1: Antitumor Activity
A study examining the antitumor effects of similar thieno-pyridazine compounds demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells.
Case Study 2: Anti-inflammatory Properties
Research on related compounds indicated that modifications to the thieno structure enhanced anti-inflammatory activity through inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Key Structural Analogues
The most relevant structural analogue identified is 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide (RN: 1324063-18-4) . Both compounds share the 3-oxo-cyclohepta[c]pyridazinyl-acetamide core but differ in the substituent on the acetamide nitrogen (Table 1).
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Analog (RN: 1324063-18-4) |
|---|---|---|
| Core Structure | Cyclohepta[c]pyridazinone + acetamide | Cyclohepta[c]pyridazinone + acetamide |
| Substituent | 2-Methylthieno[3,4-c]pyrazol-3-yl | 6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl |
| Molecular Weight | ~430 g/mol (estimated) | ~466 g/mol (calculated) |
| H-Bond Donors/Acceptors | 2 donors (NH), 4 acceptors (S, N, O) | 1 donor (NH), 6 acceptors (O, S, N, F) |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~3.8 (higher lipophilicity due to CF₃O group) |
| Key Functional Groups | Thieno-pyrazole (electron-rich), methyl group | Benzothiazole (aromatic), trifluoromethoxy (electron-withdrawing) |
Research Findings and Implications
Substituent Effects on Lipophilicity: The trifluoromethoxy group in the analog increases LogP significantly compared to the target compound’s methyl-thieno-pyrazole.
Hydrogen-Bonding Patterns: The target compound’s thieno-pyrazole lacks strong hydrogen-bond donors, whereas the analog’s benzothiazole nitrogen may participate in weaker interactions. The cyclohepta[c]pyridazinone’s keto group in both compounds likely serves as a hydrogen-bond acceptor, influencing target binding or crystal packing .
NMR Spectral Comparisons :
While direct NMR data for the target compound are unavailable, demonstrates how chemical shift differences in analogous regions (e.g., protons near substituents) can pinpoint structural variations. For example, the methyl group in the target compound would deshield adjacent protons, while the CF₃O group in the analog could induce diamagnetic shielding .
Crystallographic Behavior: Both compounds may exhibit distinct crystal packing due to substituent bulk. The methyl-thieno-pyrazole’s planar structure might favor π-stacking, whereas the benzothiazole’s rigidity could lead to tighter intermolecular contacts. Tools like SHELXL are critical for resolving such differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
